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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. 2-
Fluoroamphetamine (2-FA) is a research chemical and its pharmacological and toxicological
properties in humans are not well understood.

Introduction

2-Fluoroamphetamine (2-FA) is a synthetic stimulant of the phenethylamine and substituted
amphetamine classes.[1] As a positional isomer of 3-fluoroamphetamine and 4-
fluoroamphetamine (4-FA), the fluorine atom's placement on the phenyl ring is the
distinguishing structural feature.[1] The substitution of a hydrogen atom with fluorine can
increase lipophilicity, potentially facilitating passage across the blood-brain barrier.[1] While it
has appeared on the novel psychoactive substance (NPS) market, a comprehensive scientific
evaluation of its pharmacological profile is notably lacking in published literature. This guide
synthesizes the available preclinical data on 2-FA and provides comparative data on its better-
studied isomer, 4-FA, to offer a more complete, albeit still limited, understanding.

Pharmacodynamics

The primary mechanism of action for 2-FA is presumed to be similar to that of amphetamine,
acting as a releasing agent of the monoamine neurotransmitters dopamine (DA) and
norepinephrine (NE). This action is thought to occur through interaction with the dopamine
transporter (DAT) and the norepinephrine transporter (NET), leading to a reversal of their
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normal function and subsequent efflux of these neurotransmitters from the presynaptic neuron

into the synaptic cleft.

Monoamine Transporter Interaction

There is a significant gap in the scientific literature regarding the in vitro pharmacology of 2-FA.
To date, no published studies have reported its binding affinities (K_i_) or its potency as an
inhibitor of monoamine reuptake (IC_50_) at DAT, NET, or the serotonin transporter (SERT).
Similarly, the potency of 2-FA to induce monoamine release (EC_50_) has not been
characterized.

For comparative purposes, the in vitro pharmacological data for the related positional isomer, 4-
fluoroamphetamine (4-FA), are presented in the table below. 4-FA acts as a releasing agent
and reuptake inhibitor of dopamine, serotonin, and norepinephrine.[2]

Norepinephrine

Parameter Dopamine (DAT) Serotonin (SERT)
(NET)
Release (EC_50_in
200 37 730
nM)
Reuptake Inhibition
770 420 6800

(IC_50_in nM)

Table 1: In Vitro
Monoamine
Transporter
Interaction of 4-

Fluoroamphetamine.

[2]

Receptor Binding Profile

The affinity of 2-FA for various neurotransmitter receptors has not been documented. For
comparison, 4-FA displays weak affinity for the 5-HT_2A_(K_i_=11,300 nM) and 5-HT_2C__
(K_i_=7,800 nM) receptors.[2]

Preclinical In Vivo Pharmacology
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Limited in vivo studies in animal models have provided some quantitative data on the
physiological and behavioral effects of 2-FA. The following data are attributed to the work of
Costa and Garattini in "Amphetamines and Related Compounds."[1]

. Route of
Parameter Species o . Dose Effect
Administration

50% inhibition of

Anorexiant Dose food intake for 2
Rat Oral (p.0.) 15 mg/kg )
(ED_50) hours, given 1
hour prior.
) ) 50% inhibition of
Analgesic Dose Intraperitoneal )
Mouse ) 20 mg/kg response to tail-
(ED_50 ) (i.p.)
clamp.
] 29 mm Hg
Cardiovascular ) ) )
Rat Intravenous (i.v.) 0.5 mg/kg increase in blood
Effects
pressure.
Acute Toxicity Intraperitoneal Median lethal
Mouse ) 100 mg/kg
(LD_50) (i.p.) dose.
Table 2: In Vivo
Pharmacological
Data for 2-
Fluoroamphetam
ine.[1]
Pharmacokinetics

Comprehensive pharmacokinetic data for 2-FA in humans, including its absorption, distribution,
metabolism, and excretion, are not available in the scientific literature.

In contrast, a controlled study on 4-FA in human subjects who ingested a 100 mg oral dose
provides some insight into the pharmacokinetics of fluoroamphetamines.[3]
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Parameter Value

Time to Maximum Concentration (T_max_) ~2 hours

Maximum Serum Concentration (C_max_) 155-316 ng/mL (median 195 ng/mL)
Elimination Half-Life (t %2 ) ~8-9 hours (range 5.5-16.8 hours)

Table 3: Human Pharmacokinetic Parameters of

4-Fluoroamphetamine (100 mg oral dose).[3]

Experimental Protocols

Detailed experimental protocols for the preclinical studies conducted on 2-FA are not readily
available. However, based on standard pharmacological practices, the following methodologies
are likely to have been employed.

Anorexiant Activity in Rats

This experiment typically involves fasting rats for a set period before the administration of the
test compound (2-FA) or a vehicle control.[4] Food is then presented, and the amount
consumed is measured at regular intervals. The dose of the compound that reduces food
intake by 50% compared to the control group is determined as the ED_50_.

Analgesic Activity (Tail-Clamp Test) in Mice

The tail-clamp method is a common test to assess analgesic properties.[5] A clip or clamp is
applied to the base of the mouse's tail, and the time it takes for the mouse to respond (e.g., by
biting or attempting to remove the clamp) is recorded as the response latency. The dose of the
test substance that produces a 50% increase in this latency, or a 50% inhibition of the
response, is the ED_50 .

Cardiovascular Effects in Rats

To measure direct effects on blood pressure, rats are often anesthetized, and a catheter is
inserted into an artery (e.g., the carotid or femoral artery) to allow for direct and continuous
blood pressure monitoring.[6] The test compound is administered intravenously, and changes
in blood pressure and heart rate are recorded.
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Caption: Presumed mechanism of 2-FA as a monoamine releasing agent.

Generalized Workflow for In Vivo Pharmacological
Assessment
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Caption: Generalized workflow for in vivo pharmacological experiments.

Conclusion

The pharmacological profile of 2-Fluoroamphetamine is largely incomplete, with a significant
absence of in vitro data and comprehensive human pharmacokinetic studies. The available
preclinical in vivo data suggest that 2-FA exhibits typical stimulant effects, including anorectic,
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analgesic, and cardiovascular activity, consistent with its presumed mechanism as a dopamine
and norepinephrine releasing agent. The provided comparative data for 4-FA highlights the
potential for nuanced pharmacological differences between positional isomers and underscores
the need for direct empirical investigation of 2-FA. Researchers and drug development
professionals should exercise caution when interpreting the limited existing data and
acknowledge the substantial knowledge gaps that remain. Further research is imperative to
fully characterize the pharmacological and toxicological profile of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

2. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

3. Pharmacokinetic properties of 4-fluoroamphetamine in serum and oral fluid after oral
ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

¢ 4. Anorexigenic effects of d-amphetamine and |I-DOPA in the rat - PubMed
[pubmed.ncbi.nim.nih.gov]

e 5. mdpi.com [mdpi.com]

e 6. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Pharmacological Profile of 2-Fluoroamphetamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b239227#pharmacological-profile-of-2-
fluoroamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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